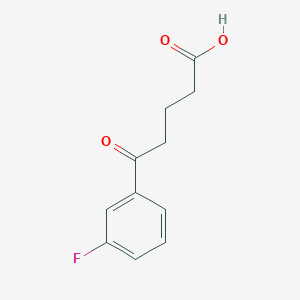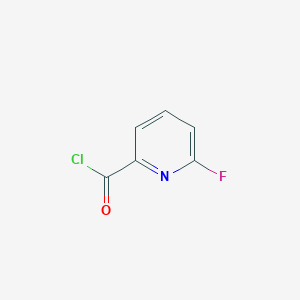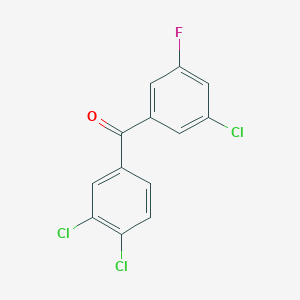
Methyl-4-(4-Bromphenyl)thiophen-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-bromophenyl)thiophene-2-carboxylate is a compound that can be inferred to have potential applications in various fields of chemistry, including polymer science, pharmaceuticals, and materials science. The compound's structure suggests it contains a thiophene ring, a common motif in organic electronics, and a bromophenyl group, which is often used in cross-coupling reactions to create more complex molecules.
Synthesis Analysis
The synthesis of related thiophene derivatives has been explored in several studies. For instance, the copolymerization of 4-bromo-2-vinyl thiophene with other monomers like methyl methacrylate and n-butyl acrylate has been investigated, indicating that the brominated thiophene can be a very reactive monomer . Additionally, the synthesis of methyl 4′-bromomethyl biphenyl-2-carboxylate from 2-cyano-4′-methylbiphenyl through a multi-step process including hydrolysis, esterification, and bromination has been reported, which could provide insights into similar synthetic routes for the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic methods. For example, the molecular structure, HOMO-LUMO, MEP, NBO analysis, and first-order hyperpolarizability of Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate were determined, which could provide a comparative basis for understanding the electronic properties of Methyl 4-(4-bromophenyl)thiophene-2-carboxylate . Similarly, the structure of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene was confirmed by NMR, HRMS, FT-IR, and X-ray crystallography, which could be relevant for the structural analysis of the target compound .
Chemical Reactions Analysis
The reactivity of brominated thiophene derivatives has been the subject of several studies. For instance, the reactions of 4-methoxybenzo[b]thiophen and its derivatives under various conditions have been explored, which could shed light on the reactivity of the bromophenyl group in the target compound . Moreover, the addition reactions of dimethyl acetylenedicarboxylate to thioureas have been studied, providing insights into potential nucleophilic addition reactions involving the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be deduced from related research. For example, the direct bromination of ethyl 5-alkylthiophene-2-carboxylates has been studied, which could inform on the electrophilic bromination reactions and the stability of the bromophenyl group in the target compound . Additionally, the determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by HPLC assays could provide information on the solubility and potential metabolism of the target compound .
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende und Antipsychotika
Thiophen und seine Derivate sollen entzündungshemmende und antipsychotische Eigenschaften besitzen . Daher könnte „Methyl-4-(4-Bromphenyl)thiophen-2-carboxylat“ möglicherweise bei der Entwicklung neuer Medikamente mit diesen therapeutischen Wirkungen eingesetzt werden.
Antiarrhythmika und Anxiolytika
Es wurde festgestellt, dass Thiophen-basierte Verbindungen antiarrhythmische und anxiolytische Wirkungen haben . Dies deutet darauf hin, dass „this compound“ in der Forschung und Entwicklung neuer Medikamente für Herzrhythmusstörungen und Angststörungen verwendet werden könnte.
Antifungalmittel und Antioxidantien
Es wurde gezeigt, dass Thiophenderivate antifungale und antioxidative Eigenschaften besitzen . Dies impliziert, dass „this compound“ bei der Herstellung neuer Antimykotika und antioxidativer Nahrungsergänzungsmittel verwendet werden könnte.
Antimitika und Antibiotika
Es wurde berichtet, dass Thiophen-basierte Verbindungen antimitische und antimikrobielle Wirkungen haben . Dies deutet darauf hin, dass „this compound“ bei der Entwicklung neuer Antimitika zur Krebsbehandlung und antimikrobieller Mittel zur Infektionskontrolle verwendet werden könnte.
Kinase-Inhibitoren und Antikrebsmittel
Es wurde festgestellt, dass Thiophenderivate Kinasen hemmen und Antikrebswirkungen haben . Dies impliziert, dass „this compound“ in der Forschung und Entwicklung neuer Kinase-Inhibitoren und Antikrebsmittel verwendet werden könnte.
Organische Halbleiter
Thiophen-vermittelte Moleküle spielen eine wichtige Rolle bei der Weiterentwicklung organischer Halbleiter . Daher könnte „this compound“ möglicherweise bei der Entwicklung neuer organischer Halbleiter eingesetzt werden.
Eigenschaften
IUPAC Name |
methyl 4-(4-bromophenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2S/c1-15-12(14)11-6-9(7-16-11)8-2-4-10(13)5-3-8/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVMJKVPBOOKHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374928 |
Source


|
| Record name | methyl 4-(4-bromophenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26137-07-5 |
Source


|
| Record name | methyl 4-(4-bromophenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 26137-07-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


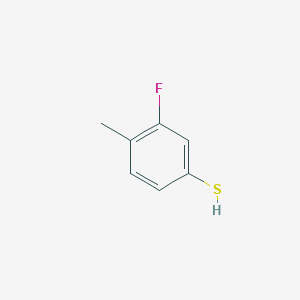


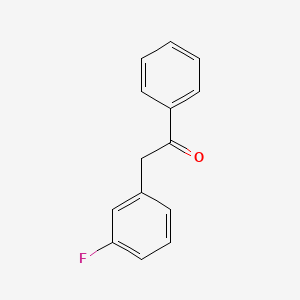

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302164.png)

